2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with amino, chloro, and piperidinyl groups
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like butyrylcholinesterase (buche) .
Mode of Action
It’s known that similar compounds can undergo aromatic nucleophilic substitution reactions . These reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Biochemical Pathways
Related compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have shown inhibitory activities against buche .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of β-dicarbonyl compounds with urea or thiourea under acidic conditions.
Amination: The amino group at the 2 position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alkoxides.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents.
Condensation Reactions: Reagents such as hydrazine or primary amines in the presence of acid catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Condensation Reactions: Imines or hydrazones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar structure but lacks the piperidinyl group.
2-Amino-4-chloropyrimidine: Similar structure but lacks the formyl and piperidinyl groups.
2-Amino-4,6-dichloropyrimidine: Similar structure but lacks the formyl and piperidinyl groups.
Uniqueness
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the piperidinyl group, which can enhance its biological activity and binding affinity to specific targets. The combination of amino, chloro, and piperidinyl groups in the pyrimidine ring provides a versatile scaffold for the development of novel compounds with diverse biological activities .
Properties
IUPAC Name |
2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-7(6-16)9(14-10(12)13-8)15-4-2-1-3-5-15/h6H,1-5H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQTAQGKYJYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332202 | |
Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-47-5 | |
Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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